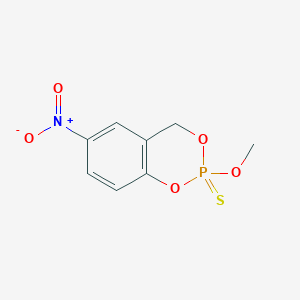
2-Methoxy-6-nitro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitrosalithion is an organic compound known for its unique chemical properties and potential applications in various fields It is characterized by the presence of a nitroso group (-NO) attached to a salithion backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrosalithion typically involves the nitration of salithion. One common method is the use of concentrated nitric acid or a mixture of concentrated nitric acid and glacial acetic acid as the nitrating agent. The reaction is carried out in a microchannel continuous flow reactor, which allows for efficient and controlled nitration. The reaction mixture is then quenched in cold water to precipitate the product, which is subsequently purified by filtration and washing .
Industrial Production Methods
For industrial-scale production, the microchannel continuous flow process is preferred due to its efficiency, safety, and ability to produce high yields. This method involves the continuous feeding of salithion and the nitrating agent into the reactor, where the reaction takes place under controlled conditions. The product is continuously collected, reducing the need for batch processing and improving overall productivity .
Chemical Reactions Analysis
Types of Reactions
5-Nitrosalithion undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of salithion.
Reduction: Amino derivatives of salithion.
Substitution: Various substituted salithion derivatives depending on the nucleophile used
Scientific Research Applications
5-Nitrosalithion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of nitrosation and nitrosylation reactions.
Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Nitrosalithion involves the nitroso group, which can participate in various biochemical reactions. In biological systems, the nitroso group can undergo nitrosation and nitrosylation, leading to the formation of S-nitrosothiols and other nitroso derivatives. These reactions are important in cell signaling and can affect various molecular targets and pathways, including the regulation of protein function and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-Nitrosalicylic Acid: Similar in structure but with different reactivity and applications.
5-Nitro-1,10-Phenanthroline: Shares the nitroso group but has a different backbone and applications.
Nitrofurantoin: Contains a nitro group and is used as an antibiotic .
Uniqueness
5-Nitrosalithion is unique due to its specific combination of the nitroso group with the salithion backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
19143-18-1 |
|---|---|
Molecular Formula |
C8H8NO5PS |
Molecular Weight |
261.19 g/mol |
IUPAC Name |
2-methoxy-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinine |
InChI |
InChI=1S/C8H8NO5PS/c1-12-15(16)13-5-6-4-7(9(10)11)2-3-8(6)14-15/h2-4H,5H2,1H3 |
InChI Key |
VOYURRLYYZCFGG-UHFFFAOYSA-N |
Canonical SMILES |
COP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















